1-(4-Methoxyphenyl)-5-nitrobenzimidazole
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Overview
Description
1-(4-Methoxyphenyl)-5-nitrobenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration and condensation reactions. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(4-Methoxyphenyl)-5-nitrobenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-nitrobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares a similar structure but with an indole ring instead of a benzimidazole ring.
4-Methoxyphenylpiperazine: Contains a piperazine ring and is used in different pharmacological applications.
Uniqueness: 1-(4-Methoxyphenyl)-5-nitrobenzimidazole is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-12-5-2-10(3-6-12)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWSXGENLHKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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